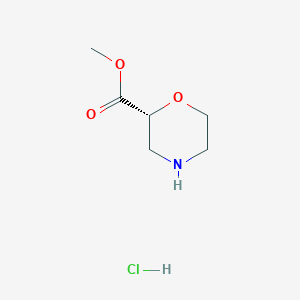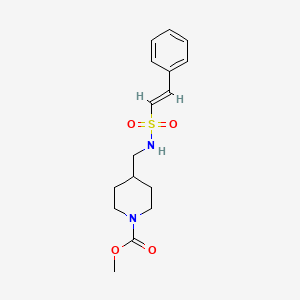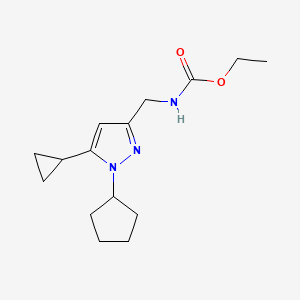
(2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid, commonly known as CPMEPCA, is a synthetic organic compound that has been studied for its potential applications in scientific research. CPMEPCA is an analog of the naturally occurring neurotransmitter dopamine, which is known to be involved in the regulation of movement, emotion, cognition, and reward. CPMEPCA has been used in a variety of research settings, including studies of the effects of dopamine on behavior and physiology, as well as the effects of CPMEPCA on the activity of enzymes and other proteins.
科学的研究の応用
Synthesis and Characterization
One significant area of application for this compound is in the synthesis and characterization of novel organic molecules. For example, research has demonstrated the synthesis of new pyridine derivatives with potential antimicrobial activity, leveraging similar chemical structures for compound development (Patel, Agravat, & Shaikh, 2011). Additionally, studies have focused on protecting groups for carboxylic acids, highlighting the stability and reaction conditions conducive to synthesizing complex organic molecules (Kurosu, Biswas, Narayanasamy, & Crick, 2007).
Chemical Analysis and Structure Elucidation
Chemical analysis and structure elucidation are crucial applications, where the one-bond chlorine-isotope effect in 13C NMR has been used to identify chlorinated carbons, offering insights into the structural complexity of chlorinated organic compounds (Irvine, Cooper, & Thornburgh, 2008). This methodology assists in the accurate characterization of molecules, including those similar in structure to the compound .
Development of Chiral Resolving Agents
Another research direction includes the use of enantiomers for chiral resolution, where compounds with similar structural features have been used as novel chiral resolving agents. This application is crucial for the synthesis of enantiomerically pure substances, which is fundamental in various areas of chemical research and development (Piwowarczyk et al., 2008).
Molecular Complexation and Interaction Studies
Studies on molecular complexation and interaction highlight the compound's potential role in understanding molecular interactions, such as the effects of microenvironment on the complexation behavior of carboxylic acids (Zimmerman, Wu, & Zeng, 1991). This research can lead to advancements in the design of more effective molecular receptors and the development of new materials.
Photoreleasable Protecting Groups
The development of photoreleasable protecting groups for carboxylic acids represents another application area, where compounds like 2,5-dimethylphenacyl have been proposed for the photodeprotection of carboxylic acids. Such research is pivotal for controlled release mechanisms in material science and drug delivery systems (Klan, Zabadal, & Heger, 2000).
特性
IUPAC Name |
(2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-20-7-6-16-12(17)8-10(14(18)19)13(16)9-4-2-3-5-11(9)15/h2-5,10,13H,6-8H2,1H3,(H,18,19)/t10-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGKCKNMULGSBD-MFKMUULPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-Cyanocyclopropyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2844596.png)
![4-methyl-7-((pyridin-2-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2844597.png)
![6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2844598.png)



![ethyl (E)-2-cyano-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate](/img/structure/B2844602.png)
![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2844603.png)

![1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2844606.png)
![3-[(3-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2844608.png)
